molecular formula C13H12FN3O2 B13170143 5-Cyclobutyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Cyclobutyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13170143
M. Wt: 261.25 g/mol
InChI Key: HBOKADWSENNLSV-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced through a substitution reaction using cyclobutyl halides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Fluorobenzene derivatives, cyclobutyl halides, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Cyclobutyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(5-Cyclobutyl-1,3,4-oxadiazol-2-yl)-N-(2-fluorophenyl)thiophene-2-sulfonamide: This compound shares structural similarities with 5-Cyclobutyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, particularly in the presence of the cyclobutyl and fluorophenyl groups.

    1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea: Another compound with a fluorophenyl group, known for its biological activities.

Uniqueness

This compound is unique due to its specific combination of the cyclobutyl, fluorophenyl, and triazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12FN3O2

Molecular Weight

261.25 g/mol

IUPAC Name

5-cyclobutyl-1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H12FN3O2/c14-9-6-1-2-7-10(9)17-12(8-4-3-5-8)15-11(16-17)13(18)19/h1-2,6-8H,3-5H2,(H,18,19)

InChI Key

HBOKADWSENNLSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NC(=NN2C3=CC=CC=C3F)C(=O)O

Origin of Product

United States

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